molecular formula C5H11NO2 B7949486 (3S,4S)-4-Methoxytetrahydrofuran-3-amine

(3S,4S)-4-Methoxytetrahydrofuran-3-amine

Cat. No.: B7949486
M. Wt: 117.15 g/mol
InChI Key: NMZQNYFRBOGYLM-CRCLSJGQSA-N
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Description

(3S,4S)-4-Methoxytetrahydrofuran-3-amine is a chiral amine compound with a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Methoxytetrahydrofuran-3-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from commercially available starting materials. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like chiral phosphoric acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methoxytetrahydrofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

(3S,4S)-4-Methoxytetrahydrofuran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methoxytetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid
  • (3S,4S)-3-Methoxy-4-methylaminopyrrolidine

Uniqueness

(3S,4S)-4-Methoxytetrahydrofuran-3-amine is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack these features .

Biological Activity

(3S,4S)-4-Methoxytetrahydrofuran-3-amine is a compound of interest due to its structural features and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and mechanisms.

Chemical Structure and Properties

This compound contains a tetrahydrofuran ring with a methoxy group and an amine functional group. Its molecular formula is C6H13NO2C_6H_{13}NO_2 with a molecular weight of approximately 129.18 g/mol. The stereochemistry is crucial for its biological interactions, as the orientation of functional groups can significantly influence activity.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. For instance, derivatives of tetrahydrofuran have shown effectiveness against various bacterial strains.
  • Cellular Effects : In vitro studies on HL-60 cells revealed that related compounds can influence gene expression, such as increasing c-fos mRNA levels, which is associated with cell proliferation and differentiation .
  • Potential Anticancer Properties : Some studies suggest that related tetrahydrofuran derivatives can induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Interaction : Compounds with similar structures have been shown to interact with prostaglandin receptors, suggesting that this compound may also engage in similar interactions .
  • Gene Regulation : The modulation of gene expression pathways indicates that the compound may act as a signaling molecule, influencing various cellular processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Cellular EffectsIncreased c-fos mRNA levels
AnticancerInduction of apoptosis in cancer cells

Table 2: Comparative Analysis of Tetrahydrofuran Derivatives

CompoundStructure CharacteristicsBiological Activity
(3S,4R)-Tetrahydrofuran AmineSimilar ring structure with different substituentsModerate antimicrobial activity
This compoundMethoxy and amine groups presentPotential anticancer properties

Case Studies

  • Study on HL-60 Cells : Research indicated that (3S,4R)-Tetrahydrofuran derivatives increased c-fos mRNA levels similarly to prostaglandin E2 (PGE2), suggesting a role in cell signaling and differentiation .
  • Antimicrobial Testing : Various analogs were tested against pathogenic strains, showing varying degrees of effectiveness. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antimicrobial properties.

Properties

IUPAC Name

(3S,4S)-4-methoxyoxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZQNYFRBOGYLM-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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